![molecular formula C9H11N3 B1599558 (1-methyl-1H-indazol-3-yl)methanamine CAS No. 739359-10-5](/img/structure/B1599558.png)
(1-methyl-1H-indazol-3-yl)methanamine
Overview
Description
(1-methyl-1H-indazol-3-yl)methanamine (MIAM) is a synthetic molecule that has been widely studied in the field of medicinal chemistry. It is an indazole derivative, which means it is composed of an indole ring and a nitrogen atom. MIAM has been used in various scientific research applications, including drug discovery and development, as well as in biochemistry and physiology. It has been shown to have a wide range of biochemical and physiological effects, and is a promising compound for future research.
Scientific Research Applications
Comprehensive Analysis of (1-methyl-1H-indazol-3-yl)methanamine Applications
(1-methyl-1H-indazol-3-yl)methanamine: is a compound that has garnered interest in various scientific research fields due to its structural uniqueness and potential biological activity. Below is a detailed analysis of its applications across different scientific domains.
Antitumor Activity
Indazole derivatives: , including (1-methyl-1H-indazol-3-yl)methanamine, have shown promising results in antitumor activity. They have been evaluated for inhibitory activities against human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . These compounds can induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Antifungal Applications
The structural analogs of (1-methyl-1H-indazol-3-yl)methanamine have been studied for their antifungal properties . The presence of the indazole moiety contributes to the compound’s ability to interact with fungal cell components, leading to potential antifungal activity .
Chemotherapy Drug Development
Due to its antitumor properties, (1-methyl-1H-indazol-3-yl)methanamine can be a scaffold for developing novel chemotherapy drugs . Its ability to selectively target cancer cells while minimizing side effects makes it a valuable compound in cancer treatment research .
Synthetic Intermediate
This compound serves as a synthetic intermediate in the preparation of more complex molecules. Its reactivity allows for various substitutions that can lead to the development of new compounds with desired biological activities .
Molecular Hybridization Strategy
In drug discovery, (1-methyl-1H-indazol-3-yl)methanamine can be used in a molecular hybridization strategy . This involves combining pharmacophores to create hybrid molecules with enhanced efficacy and reduced toxicity .
Biological Activity Studies
The indazole core of (1-methyl-1H-indazol-3-yl)methanamine is a key feature in many natural products and marketed drugs. Research into its biological activity can lead to the discovery of new therapeutic agents .
Pharmacological Research
As a compound with a heterocyclic moiety, (1-methyl-1H-indazol-3-yl)methanamine is of interest in pharmacological research . Its structure is similar to many pharmacologically active compounds, making it a candidate for the development of new medications .
properties
IUPAC Name |
(1-methylindazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWIPUWAHWNMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428713 | |
Record name | (1-methyl-1H-indazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indazol-3-yl)methanamine | |
CAS RN |
739359-10-5 | |
Record name | (1-methyl-1H-indazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-indazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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